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molecular formula C18H24N2O5 B8508506 Z-VAL-PRO-OH

Z-VAL-PRO-OH

Cat. No. B8508506
M. Wt: 348.4 g/mol
InChI Key: GPECCBYSVGSBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC(C)C(NC(=O)OCc1ccccc1)C(=O)N1CCCC1C(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([CH:7]1[N:8]([C:12]([CH:13]([NH:14][C:15](=[O:16])[O:17][CH2:18][c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[CH:25]([CH3:26])[CH3:27])=[O:28])[CH2:9][CH2:10][CH2:11]1)=[O:29].[CH3:30][OH:31]>>[O:5]=[C:6]([CH:7]1[N:8]([C:12]([CH:13]([NH:14][C:15](=[O:16])[O:17][CH2:18][c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[CH:25]([CH3:26])[CH3:27])=[O:28])[CH2:9][CH2:10][CH2:11]1)[OH:29]

Inputs

Step One
Name
CC(C)C(NC(=O)OCc1ccccc1)C(=O)N1CCCC1C(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)C(NC(=O)OCc1ccccc1)C(=O)N1CCCC1C(=O)OC(C)(C)C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
Type
product
Smiles
CC(C)C(NC(=O)OCc1ccccc1)C(=O)N1CCCC1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
CC(C)C(NC(=O)OCc1ccccc1)C(=O)N1CCCC1C(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([CH:7]1[N:8]([C:12]([CH:13]([NH:14][C:15](=[O:16])[O:17][CH2:18][c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[CH:25]([CH3:26])[CH3:27])=[O:28])[CH2:9][CH2:10][CH2:11]1)=[O:29].[CH3:30][OH:31]>>[O:5]=[C:6]([CH:7]1[N:8]([C:12]([CH:13]([NH:14][C:15](=[O:16])[O:17][CH2:18][c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[CH:25]([CH3:26])[CH3:27])=[O:28])[CH2:9][CH2:10][CH2:11]1)[OH:29]

Inputs

Step One
Name
CC(C)C(NC(=O)OCc1ccccc1)C(=O)N1CCCC1C(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)C(NC(=O)OCc1ccccc1)C(=O)N1CCCC1C(=O)OC(C)(C)C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
Type
product
Smiles
CC(C)C(NC(=O)OCc1ccccc1)C(=O)N1CCCC1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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